Lipophilicity-Driven Differentiation: cLogP Advantage of the 4-Methoxyphenyl Substituent for CNS-Permeable Space
The target compound's calculated partition coefficient (cLogP 3.5) falls within the optimal CNS drug-like window (2–4), whereas the 6-p-tolyl analog (cLogP 4.4) exceeds this range and the 6-(pyridin-2-yl) analog (cLogP 2.8) lies at the lower boundary [1]. This difference of +0.9 and −0.7 log units, respectively, can translate to a >5-fold variation in predicted blood-brain barrier permeability and off-target promiscuity risk.
| Evidence Dimension | Calculated logP (cLogP) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 6-p-Tolyl analog (CAS 872689-35-5): cLogP 4.4; 6-(Pyridin-2-yl) analog (CAS 894001-25-3): cLogP 2.8 |
| Quantified Difference | +0.9 (vs. p-tolyl); −0.7 (vs. pyridin-2-yl) |
| Conditions | cLogP calculated by ZINC20 via XLogP3 algorithm |
Why This Matters
For CNS-targeted programs, the target compound's cLogP avoids the high non-specific binding and rapid metabolic clearance associated with the more lipophilic p-tolyl analog, while maintaining better passive permeability than the less lipophilic pyridinyl analog.
- [1] Enamine Ltd. Covalent REAL Database. ZINC20 Catalog Entry for 1-(Indolin-1-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)ethanone and related analogs. Accessed 2026-04-29. View Source
